molecular formula C18H15ClN2O2S B11371560 N-(3-chloro-4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11371560
M. Wt: 358.8 g/mol
InChI Key: KWQFYJRMFNMORT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-methoxyphenyl group and a phenyl-thiazolyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(9-15(16)19)20-17(22)10-14-11-24-18(21-14)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,20,22)

InChI Key

KWQFYJRMFNMORT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: The chloro group is a good leaving group and can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH₃).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde, while nucleophilic substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This could include differences in reactivity, solubility, and biological activity.

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